molecular formula C10H14O2 B14352022 4-(1-Ethoxyethyl)phenol CAS No. 90422-07-4

4-(1-Ethoxyethyl)phenol

Cat. No.: B14352022
CAS No.: 90422-07-4
M. Wt: 166.22 g/mol
InChI Key: BKPXUQIBODXZIL-UHFFFAOYSA-N
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Description

4-(1-Ethoxyethyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has an ethoxyethyl group attached to the fourth position of the phenol ring. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethoxyethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 1-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Ethoxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the phenolic group can yield hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, tin(II) chloride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Scientific Research Applications

4-(1-Ethoxyethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the phenolic group.

    Medicine: Investigated for its antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethyl)phenol is primarily attributed to its phenolic group. Phenols are known to act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. This antioxidant activity is crucial in preventing oxidative stress in biological systems. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

    Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.

    4-Methylphenol (p-Cresol): A phenol derivative with a methyl group at the para position.

    4-Ethylphenol: A phenol derivative with an ethyl group at the para position.

Comparison: 4-(1-Ethoxyethyl)phenol is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. Compared to phenol, it may exhibit different solubility and stability properties. The ethoxyethyl group can also affect the compound’s interaction with biological targets, potentially enhancing its antioxidant and antimicrobial activities.

Properties

CAS No.

90422-07-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(1-ethoxyethyl)phenol

InChI

InChI=1S/C10H14O2/c1-3-12-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3

InChI Key

BKPXUQIBODXZIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=CC=C(C=C1)O

Origin of Product

United States

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